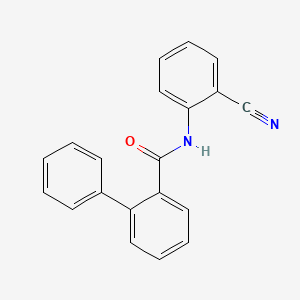

N-(2-cyanophenyl)-2-biphenylcarboxamide

Description

N-(2-cyanophenyl)-2-biphenylcarboxamide is a carboxamide derivative characterized by a biphenyl backbone linked to a 2-cyanophenyl group via an amide bond. The cyano (-CN) substituent at the ortho position of the phenyl ring introduces strong electron-withdrawing effects, which can significantly influence the compound’s electronic properties, solubility, and intermolecular interactions.

Properties

IUPAC Name |

N-(2-cyanophenyl)-2-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O/c21-14-16-10-4-7-13-19(16)22-20(23)18-12-6-5-11-17(18)15-8-2-1-3-9-15/h1-13H,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIXYCPJCGFSETR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC=CC=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

N-(2-chlorophenyl)[1,1'-biphenyl]-4-carboxamide ()

- Structural Difference: Replaces the cyano group with a chloro (-Cl) substituent.

- Impact: Chlorine is less electron-withdrawing than cyano, leading to reduced dipole moments and altered electronic distribution. Biological activity may differ due to reduced hydrogen-bonding capacity compared to the cyano group .

N-(3-cyanophenyl)-2-methylpiperidine-1-carboxamide ()

- Structural Difference: Features a cyano group at the meta position on the phenyl ring and a piperidine core instead of biphenyl.

- Piperidine introduces basicity and conformational flexibility, contrasting with the rigid biphenyl system .

Core Structure Variations

N-([1,1'-Biphenyl]-2-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide ()

- Structural Difference : Replaces the biphenyl-carboxamide core with a benzo[b]thiophene heterocycle.

- Dichloro substitutions on the benzo[b]thiophene core amplify lipophilicity, which may improve blood-brain barrier penetration compared to the cyano-biphenyl system .

N-Benzylthiophene-2-carboxamide ()

- Structural Difference: Uses a thiophene ring instead of biphenyl and a benzyl group instead of 2-cyanophenyl.

- Impact: Thiophene’s aromaticity is weaker than benzene, affecting π-π interactions. The benzyl group’s flexibility may reduce target specificity compared to the rigid 2-cyanophenyl-biphenyl system .

Key Comparisons

| Compound Name | Core Structure | Substituent(s) | Notable Properties/Bioactivity |

|---|---|---|---|

| N-(2-cyanophenyl)-2-biphenylcarboxamide | Biphenyl-carboxamide | 2-cyano | High dipole moment; potential enzyme inhibition (inferred) |

| N-(2-chlorophenyl)biphenyl-4-carboxamide () | Biphenyl-carboxamide | 2-chloro | Enhanced lipophilicity; possible anticancer activity |

| N-(3-cyanophenyl)piperidine-1-carboxamide () | Piperidine | 3-cyano | Conformational flexibility; CNS-targeting potential |

| Benzo[b]thiophene-2-carboxamide derivatives () | Benzo[b]thiophene | 3,6-dichloro | Anti-inflammatory/anticancer activity; high logP |

- Solubility: The cyano group in this compound may reduce aqueous solubility compared to methoxy or amino substituents but could improve binding affinity in hydrophobic pockets .

- Stability: The electron-withdrawing cyano group may enhance resistance to oxidative degradation relative to electron-donating groups like methyl or methoxy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.